P-gp ATPase Affinity vs. Verapamil
In an in vitro ATPase assay using membrane vesicles from doxorubicin-resistant K562/DOX cells, CJZ3 stimulated basal P-gp ATPase activity with a half-maximal activity concentration (Km) of 6.8 ± 1.5 µM [1]. Verapamil, a classic P-gp inhibitor, also stimulates ATPase activity but with a lower apparent affinity; the study authors concluded that CJZ3 interacts with P-gp with higher affinity and exhibits a more potent effect than verapamil [1]. Kinetic analysis revealed that CJZ3 non-competitively inhibits verapamil-stimulated ATPase activity, indicating binding to a distinct site [1].
| Evidence Dimension | P-gp ATPase stimulation (affinity) |
|---|---|
| Target Compound Data | Km = 6.8 ± 1.5 µM |
| Comparator Or Baseline | Verapamil (higher Km value, specific numeric data not provided in the abstract but stated as less potent) |
| Quantified Difference | CJZ3 Km = 6.8 µM; Verapamil >6.8 µM (exact value not reported, but declared 'more potent') |
| Conditions | Human P-gp in K562/DOX cell membrane vesicles, ATPase assay |
Why This Matters
A lower Km indicates higher binding affinity, suggesting CJZ3 can achieve effective P-gp inhibition at lower concentrations than verapamil, potentially reducing off-target effects.
- [1] Ji BS, He L. Interaction of CJZ3, a lomerizine derivative, with ATPase activity of human P-glycoprotein in doxorubicin-resistant human myelogenous leukemia (K562/DOX) cells. Pharmazie. 2010;65(7):515-519. View Source
